molecular formula C25H23N9O6S B1669160 Clazosentan CAS No. 180384-56-9

Clazosentan

Número de catálogo B1669160
Número CAS: 180384-56-9
Peso molecular: 577.6 g/mol
Clave InChI: LFWCJABOXHSRGC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clazosentan is a small molecule that belongs to the class of endothelin receptor antagonists . It is developed by Idorsia Pharmaceuticals and has been approved in Japan for use in the prevention of cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage .


Molecular Structure Analysis

Clazosentan belongs to the class of organic compounds known as pyridinylpyrimidines. These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .


Physical And Chemical Properties Analysis

Clazosentan has a molecular weight of 577.57 g/mol. It is a solid substance that is soluble in DMSO at 83.33 mg/mL .

Aplicaciones Científicas De Investigación

Prevention of Cerebral Vasospasm

Clazosentan is a small molecule, endothelin (ET) A receptor-selective antagonist . It has been approved in Japan for use in the prevention of cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms after aneurysmal subarachnoid haemorrhage . The inhibition of the ET A receptor by clazosentan decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid haemorrhage .

Treatment of Aneurysmal Subarachnoid Haemorrhage (aSAH)

Aneurysmal subarachnoid haemorrhage (aSAH) may lead to cerebral vasospasm and is associated with significant morbidity and mortality . Clazosentan is currently under development for the prevention of aSAH-induced cerebral vasospasm . In patients, it significantly reduced the incidence of moderate or severe vasospasm as well as post-aSAH vasospasm-related morbidity and mortality .

Reduction of Mortality in aSAH Patients

During the CONSCIOUS-3 (NCT00940095) phase III trial, the event rate for all-cause mortality or vasospasm-related morbidity within 6 weeks after aneurysmal subarachnoid haemorrhage was significantly lower in the clazosentan 15 mg/h treatment group than in the placebo group .

Treatment in Elderly Patients

Clazosentan has been shown to prevent vasospasm and reduce mortality in patients after aneurysmal subarachnoid hemorrhage (SAH) and has been approved for clinical use in Japan . However, its systemic events in the elderly (aged ≥ 75 years) have not been well-documented .

Prevention of Delayed Cerebral Ischemia

Clazosentan is being developed by Idorsia Pharmaceuticals for the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid haemorrhage .

Treatment of Vasospasm-Related Morbidity

Clazosentan has been shown to reduce vasospasm-related morbidity in patients after aneurysmal subarachnoid haemorrhage .

Mecanismo De Acción

Target of Action

Clazosentan is a potent Endothelin A (ET A) receptor antagonist . The primary target of Clazosentan is the ET A receptor . Endothelins are highly potent vasoconstrictors that play a key role in fluid-electrolyte homeostasis as well as cardiovascular and neuronal function . ET-1, one of the isoforms of endothelins, is the strongest endogenous vasoconstrictor across multiple organ systems .

Mode of Action

Clazosentan interacts with its primary target, the ET A receptor, by inhibiting it . This inhibition decreases ET-related cerebral vasospasm, which may occur after an aneurysmal subarachnoid hemorrhage . In isolated rat basilar arteries, Clazosentan demonstrated competitive antagonism against ET-1 and big ET-1 (an ET-1 precursor) with a concentration-dependent rightward shift in concentration-activity curves .

Biochemical Pathways

The biochemical pathway affected by Clazosentan is the Endothelin signaling pathway . By inhibiting the ET A receptor, Clazosentan prevents the vasoconstrictive effects of ET-1 . This results in the prevention of cerebral vasospasm and associated delayed cerebral ischemia and cerebral infarctions following aneurysmal subarachnoid hemorrhage .

Result of Action

The molecular and cellular effects of Clazosentan’s action include an increase in ET-1 concentration and prevention of the cardiac and renal effects mediated by infusion of ET-1 in healthy subjects . In patients, it significantly reduced the incidence of moderate or severe vasospasm as well as post-aSAH vasospasm-related morbidity and mortality .

Action Environment

It’s important to note that clazosentan is contraindicated in patients who are pregnant (or possibly pregnant), have severe (child-pugh class c) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to clazosentan or other excipients . These factors can significantly impact the drug’s efficacy and safety profile.

Safety and Hazards

Clazosentan is contraindicated in patients who are pregnant (or possibly pregnant), have severe (Child-Pugh class C) hepatic impairment, have continuing intracranial hemorrhage, or have a history of hypersensitivity to Clazosentan or other excipients . In case of exposure, appropriate first aid measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Propiedades

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170955
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clazosentan

CAS RN

180384-56-9
Record name Clazosentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clazosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazosentan
Reactant of Route 2
Reactant of Route 2
Clazosentan
Reactant of Route 3
Reactant of Route 3
Clazosentan
Reactant of Route 4
Reactant of Route 4
Clazosentan
Reactant of Route 5
Reactant of Route 5
Clazosentan
Reactant of Route 6
Reactant of Route 6
Clazosentan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.